3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bromination of Nitrogen Heterocyclic Compounds
A study by Paudler and Dunham (1965) discusses the bromination of nitrogen heterocyclic compounds, including pyrrolopyridine derivatives, which aligns with understanding the chemical properties and reactivity of "3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine" (Paudler & Dunham, 1965).
Ring Expansion Reactions
Research on the reaction of CH radicals with pyrrole, leading to the formation of pyridine, showcases the type of ring expansion reactions that pyrrolopyridine compounds can undergo. This study has implications for understanding chemical processes in interstellar chemistry and combustion processes (Soorkia et al., 2010).
Generation of Acidic Sites on Silica Surfaces
Connell and Dumesic (1987) explored the generation of Brønsted and Lewis acid sites on silica surfaces by adding dopant cations, providing insights into the surface chemistry relevant to pyrrolopyridine derivatives (Connell & Dumesic, 1987).
Synthesis of Hyperbranched Polyelectrolytes
The synthesis of hyperbranched polyelectrolytes from bromomethylpyridine derivatives, as researched by Monmoton et al. (2008), highlights the polymer application potential of pyrrolopyridine compounds (Monmoton et al., 2008).
Reagent for Synthesis of Chloro Compounds
Mongin et al. (1996) demonstrated the use of pyridine hydrochloride as an efficient reagent for synthesizing chloro compounds from bromo derivatives, indicating potential pathways for modifying pyrrolopyridine structures (Mongin et al., 1996).
Catalysis and Synthesis Applications
Several studies elaborate on catalysis and synthesis applications relevant to the chemistry of pyrrolopyridine and its derivatives, demonstrating their utility in creating diverse organic molecules and exploring novel reaction pathways. These include the synthesis of imidazoles using ionic liquids (Shaterian & Ranjbar, 2011), organocatalytic synthesis of spirooxindoles (Chen et al., 2009), and novel pyridine-based derivatives synthesis via Suzuki cross-coupling reaction (Ahmad et al., 2017).
Mechanism of Action
Target of Action
The primary target of “3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine” is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
“this compound” interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound exhibits potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The affected biochemical pathway is the FGFR signaling pathway. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with FGFR leads to the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The molecular and cellular effects of “this compound” include the inhibition of cell proliferation and induction of apoptosis . It significantly reduces the migration and invasion abilities of cancer cells .
Properties
IUPAC Name |
3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-8-6(2-3-10-5)7(9)4-11-8/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIOZWPMBNFOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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